molecular formula C21H19ClN2O3 B11487373 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione

Cat. No.: B11487373
M. Wt: 382.8 g/mol
InChI Key: QOPLNVHSIJKXLH-UHFFFAOYSA-N
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Description

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione involves several steps. One common synthetic route includes the reaction of 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in a solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its interaction with other molecular targets may contribute to its antiviral and anticancer activities.

Comparison with Similar Compounds

1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione

InChI

InChI=1S/C21H19ClN2O3/c22-16-7-5-15(6-8-16)13-24-14-18(17-3-1-2-4-19(17)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2

InChI Key

QOPLNVHSIJKXLH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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